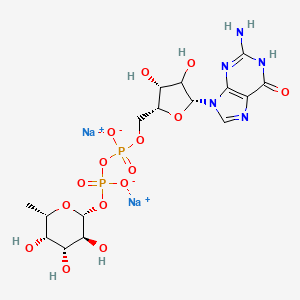

GDP-L-fucose (disodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GDP-L-fucose (disodium) is a nucleotide sugar that serves as a crucial substrate for the biosynthesis of fucosylated oligosaccharides. These oligosaccharides are important components in various biological processes, including cell-cell recognition, immune response, and pathogen interactions. GDP-L-fucose is widely used in the (chemo)enzymatic synthesis of glycans, which are essential for the structural and functional diversity of glycoproteins and glycolipids .

Métodos De Preparación

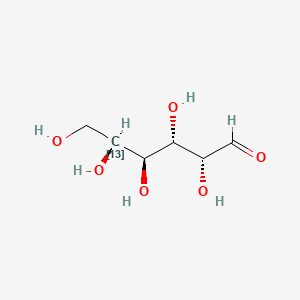

Synthetic Routes and Reaction Conditions: The biosynthesis of GDP-L-fucose begins with the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose by the enzyme GDP-D-mannose 4,6-dehydratase. This intermediate is then converted to GDP-L-fucose by GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase . The enzymatic conversion from GDP-D-mannose to GDP-L-fucose can be optimized and the final product purified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analyses .

Industrial Production Methods: Industrial production of GDP-L-fucose often involves recombinant DNA technology. Genes encoding the necessary enzymes are cloned into expression vectors and overexpressed in host organisms such as Escherichia coli. The recombinant enzymes are then purified and used to catalyze the conversion of GDP-D-mannose to GDP-L-fucose . This method allows for the large-scale production of GDP-L-fucose with high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: GDP-L-fucose primarily undergoes enzymatic reactions, particularly those catalyzed by fucosyltransferases. These enzymes transfer the fucose moiety from GDP-L-fucose to acceptor molecules, forming fucosylated oligosaccharides .

Common Reagents and Conditions: The enzymatic reactions involving GDP-L-fucose typically require divalent cations such as magnesium or calcium ions for optimal activity. The reactions are usually carried out at a pH of around 7.5 .

Major Products: The major products of reactions involving GDP-L-fucose are fucosylated oligosaccharides, which play critical roles in various biological processes, including cell signaling, immune response, and pathogen recognition .

Aplicaciones Científicas De Investigación

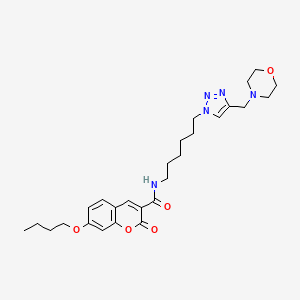

Chemistry: In chemistry, GDP-L-fucose is used as a substrate in the synthesis of complex glycans. These glycans are important for studying the structure and function of glycoproteins and glycolipids .

Biology: In biological research, GDP-L-fucose is used to study the role of fucosylation in cell-cell interactions, immune response, and pathogen recognition. It is also used in the study of glycosylation pathways and the enzymes involved in these processes .

Medicine: In medicine, GDP-L-fucose is used in the development of therapeutics targeting fucosylation pathways. For example, it is used in the synthesis of glycan-based drugs and in the study of diseases associated with abnormal fucosylation, such as cancer and congenital disorders of glycosylation .

Industry: In the industrial sector, GDP-L-fucose is used in the production of fucosylated oligosaccharides for use in functional foods, nutraceuticals, and cosmetics. These oligosaccharides have been shown to have prebiotic effects and to enhance the immune response .

Mecanismo De Acción

GDP-L-fucose exerts its effects by serving as a donor of fucose moieties in enzymatic reactions catalyzed by fucosyltransferases. These enzymes transfer the fucose moiety from GDP-L-fucose to acceptor molecules, forming fucosylated oligosaccharides. The fucosylated oligosaccharides then participate in various biological processes, including cell signaling, immune response, and pathogen recognition .

Comparación Con Compuestos Similares

Similar Compounds:

- GDP-D-mannose

- GDP-L-galactose

- GDP-D-glucose

Uniqueness: GDP-L-fucose is unique in its role as a donor of fucose moieties in the biosynthesis of fucosylated oligosaccharides. Unlike other nucleotide sugars, GDP-L-fucose is specifically involved in the fucosylation of glycoproteins and glycolipids, which are critical for various biological processes .

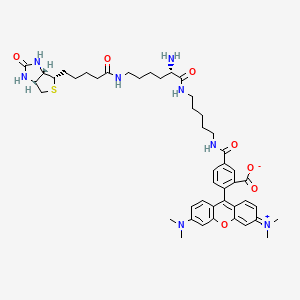

Propiedades

Fórmula molecular |

C16H23N5Na2O15P2 |

|---|---|

Peso molecular |

633.3 g/mol |

Nombre IUPAC |

disodium;[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |

InChI |

InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);;/q;2*+1/p-2/t4-,5+,7+,8-,9+,10?,11-,14+,15+;;/m0../s1 |

Clave InChI |

BUWGXAMQXMUESR-HFCJURAGSA-L |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] |

SMILES canónico |

CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)

![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)

![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)